N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-d]pyrimidines .
Scientific Research Applications
N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
1,3,4-Thiadiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : N2,N2-dimethylthiazolo[4,5-d]pyrimidine-2,7-diamine
- CAS Number : 2361645-48-7
- Molecular Formula : C7H9N5S
- Molecular Weight : 181.25 g/mol
Synthesis
The synthesis of thiazolo[4,5-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for similar compounds involving thiazole and pyrimidine rings.
Antimicrobial Activity
Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives against common bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8e | S. aureus | < 50 µg/mL |
8f | E. coli | < 100 µg/mL |
8j | P. aeruginosa | > 100 µg/mL |
These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative strains is limited .
Immunomodulatory Effects
In a comparative study of nucleoside analogues including thiazolo[4,5-d]pyrimidines, it was found that certain compounds significantly enhanced murine immune functions. Notably, compounds structurally related to this compound exhibited notable immunoactivity when tested against known active agents like 8-bromoguanosine. The most active compound showed greater immunoactivity than other tested nucleosides in various assays .
Case Studies and Research Findings
- Anti-inflammatory Activity : A derivative of thiazolo[3,2-a]pyrimidine was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
- Neuropsychiatric Applications : Research indicates that thiazolo[4,5-d]pyrimidines may interfere with corticotropin-releasing factor (CRF) receptor binding, which could be beneficial in managing stress-related disorders .
Properties
IUPAC Name |
2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXHLHBRIGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=NC(=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.